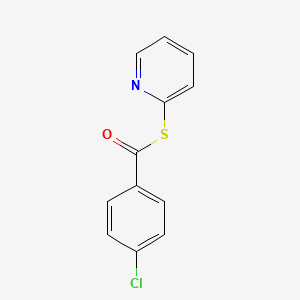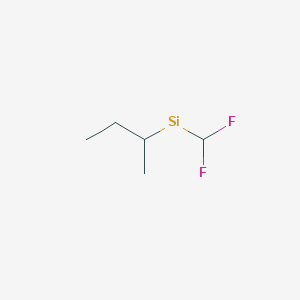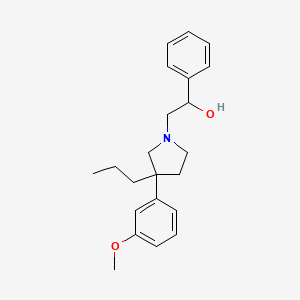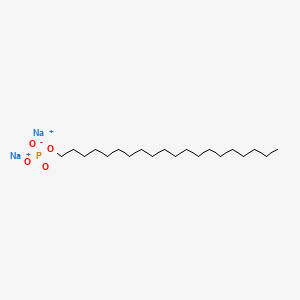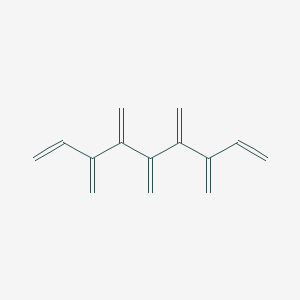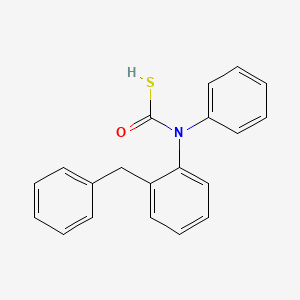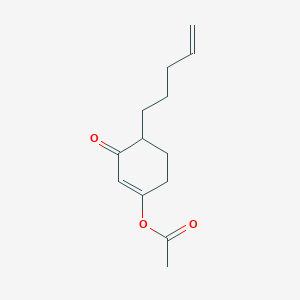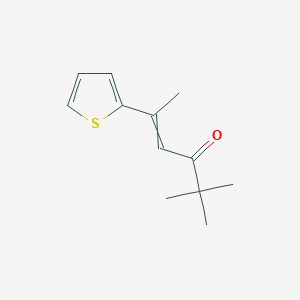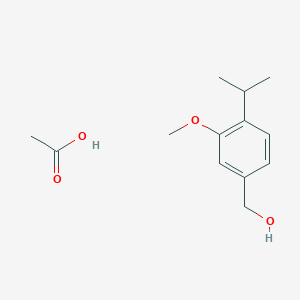
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol is a compound that combines the properties of acetic acid and a substituted phenylmethanol. Acetic acid is a simple carboxylic acid known for its pungent smell and sour taste, commonly found in vinegar. The phenylmethanol part of the compound includes a methoxy group and an isopropyl group, which can influence its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol can be achieved through several methods:
Esterification: One common method involves the esterification of acetic acid with (3-methoxy-4-propan-2-ylphenyl)methanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures.
Reduction: Another method involves the reduction of (3-methoxy-4-propan-2-ylphenyl)methanal using a reducing agent like sodium borohydride, followed by esterification with acetic acid.
Industrial Production Methods
Industrial production of acetic acid typically involves the carbonylation of methanol. This process uses a rhodium or iridium catalyst and involves the following steps:
- Methanol reacts with hydrogen iodide to form methyl iodide.
- Methyl iodide reacts with carbon monoxide to form acetyl iodide.
- Acetyl iodide is hydrolyzed to produce acetic acid .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol can undergo oxidation reactions, where the alcohol group is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy and isopropyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Catalysts: Sulfuric acid (H2SO4) is often used as a catalyst in esterification reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The products depend on the substituents introduced during the reaction.
Applications De Recherche Scientifique
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol has various applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Receptor Binding: It can bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Signal Transduction: The compound can influence signal transduction pathways, leading to changes in gene expression and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic Acid: A simple carboxylic acid with a wide range of applications in food, pharmaceuticals, and industry.
Phenylmethanol: An aromatic alcohol used in the synthesis of various organic compounds.
Methoxyphenylmethanol: A substituted phenylmethanol with similar chemical properties.
Uniqueness
Acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol is unique due to the presence of both acetic acid and substituted phenylmethanol moieties. This combination imparts distinct chemical properties, making it useful in specific applications where both acidic and aromatic functionalities are required .
Propriétés
Numéro CAS |
66498-32-6 |
|---|---|
Formule moléculaire |
C13H20O4 |
Poids moléculaire |
240.29 g/mol |
Nom IUPAC |
acetic acid;(3-methoxy-4-propan-2-ylphenyl)methanol |
InChI |
InChI=1S/C11H16O2.C2H4O2/c1-8(2)10-5-4-9(7-12)6-11(10)13-3;1-2(3)4/h4-6,8,12H,7H2,1-3H3;1H3,(H,3,4) |
Clé InChI |
PVRFSOPZKZZRLJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=C(C=C1)CO)OC.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


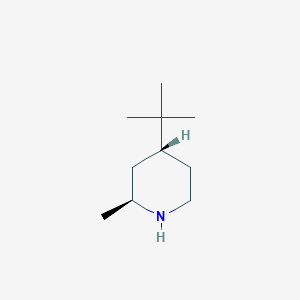
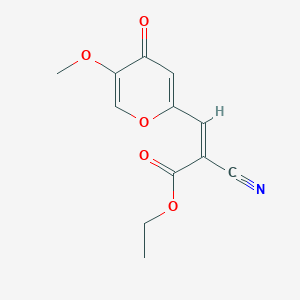
![Phenyl[tris(phenylsulfanyl)]silane](/img/structure/B14465189.png)
![2-Methoxy-5-[1-(4-methoxyphenyl)ethyl]benzene-1,4-diol](/img/structure/B14465194.png)

